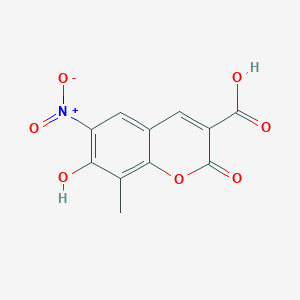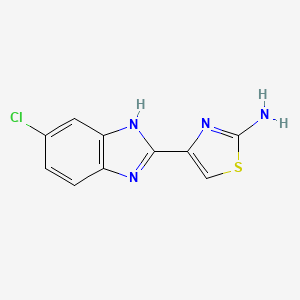
4-(6-Chloro-1h-benzimidazol-2-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine is a heterocyclic compound that features both imidazole and thiazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine typically involves the reaction of 6-chloro-1H-benzo[d]imidazole with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-1H-benzo[d]imidazole: Shares the imidazole ring but lacks the thiazole moiety.
Thiazol-2-amine: Contains the thiazole ring but lacks the imidazole moiety.
4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine: Similar structure but without the chlorine atom.
Uniqueness
4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine is unique due to the presence of both the imidazole and thiazole rings, as well as the chlorine atom. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
13253-59-3 |
|---|---|
分子式 |
C10H7ClN4S |
分子量 |
250.71 g/mol |
IUPAC名 |
4-(6-chloro-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7ClN4S/c11-5-1-2-6-7(3-5)14-9(13-6)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14) |
InChIキー |
CRWCWQYNGRIUFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


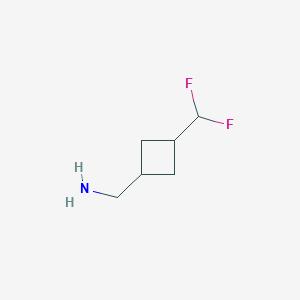
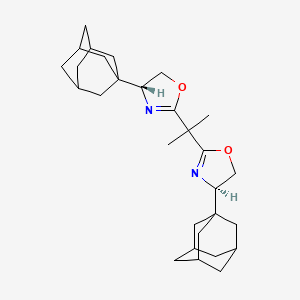
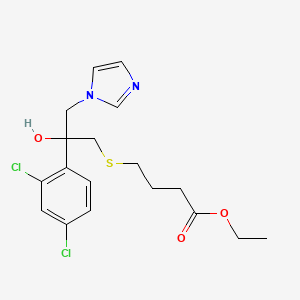

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

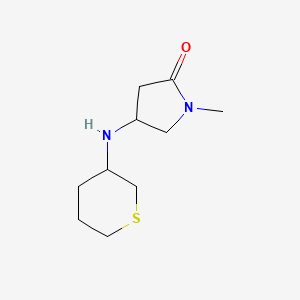
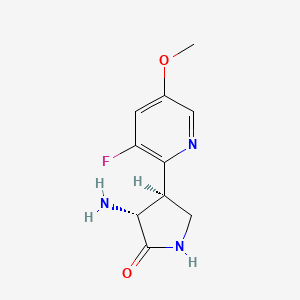
![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)

